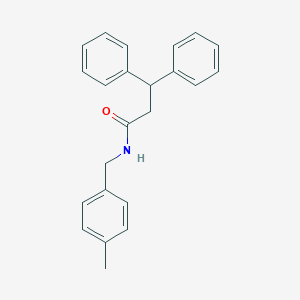
N-naphthalen-2-yl-4-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a naphthyl group attached to a biphenyl structure, which is further linked to a carboxamide group. Its molecular structure contributes to its stability and reactivity, making it a valuable material in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide typically involves the Ullmann reaction, where 4,4’-diiodobiphenyl reacts with N-phenyl-2-naphthylamine under copper catalysis . The reaction conditions include elevated temperatures and the presence of a base to facilitate the coupling process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale Ullmann reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
化学反応の分析
Types of Reactions
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism by which N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. In electronic applications, the compound facilitates efficient charge transport due to its high thermal and morphological stability . In biological systems, its mechanism of action may involve binding to specific proteins or enzymes, leading to alterations in cellular processes.
類似化合物との比較
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine (NPB): Known for its hole-transporting properties in OLEDs.
4,4’,4’'-Tris(n-(2-naphthyl)-n-phenyl-amino)-triphenylamine (2TNATA): Another compound with electron-transporting abilities.
Uniqueness
N-(2-naphthyl)[1,1’-biphenyl]-4-carboxamide stands out due to its specific structural arrangement, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
特性
分子式 |
C23H17NO |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
N-naphthalen-2-yl-4-phenylbenzamide |
InChI |
InChI=1S/C23H17NO/c25-23(24-22-15-14-18-8-4-5-9-21(18)16-22)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-16H,(H,24,25) |
InChIキー |
GCWIUFIWDMBRNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(3-Oxo-1-{4-[(3,4,5-trimethoxybenzoyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B311452.png)
![N~2~,N~6~-bis[4-(diethylamino)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B311455.png)

![2-Methyl-4-(1-{3-methyl-4-[(3,4,5-trimethoxybenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B311461.png)

![N-{3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B311463.png)
![Ethyl4-{[(6-{[4-(ethoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B311464.png)


![Ethyl 2-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B311468.png)

